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Compound of Interest

Compound Name: 1-Azido-4-ethylbenzene

CAS No.: 128654-33-1

Cat. No.: B2965445

Get Quote

Part 1: Executive Summary
1-Azido-4-ethylbenzene (CAS: 128654-33-1), also known as p-ethylphenyl azide, is a

functionalized aryl azide serving as a critical intermediate in organic synthesis and chemical

biology.[1] Distinguished by its para-ethyl substitution, this molecule balances the lipophilicity of

the ethyl group with the high reactivity of the azide moiety. It is primarily utilized as a "click-

ready" building block in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate

1,2,3-triazole pharmacophores, and as a precursor for photoaffinity labeling reagents.[1]

This guide provides a comprehensive technical analysis of its structure, validated synthesis

protocols, and safety frameworks essential for laboratory handling.

Part 2: Molecular Identity & Physicochemical
Profile[1][2]
Nomenclature and Identification

IUPAC Name: 1-Azido-4-ethylbenzene[1][2][3]
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Common Names:p-Ethylphenyl azide; 4-Ethylphenyl azide[1]

CAS Registry Number: 128654-33-1[1][2][3]

SMILES:CCc1ccc(N=[N+]=[N-])cc1

Molecular Formula:

[1]

Structural Architecture
The molecule consists of a benzene ring substituted at the 1- and 4-positions (para-

substitution).[1]

The Azide Group (

): Attached at C1, this linear triatomic unit exhibits resonance between canonical forms (

), imparting 1,3-dipole character essential for cycloaddition reactions.[1]

The Ethyl Group (

): Attached at C4, this alkyl chain acts as a weak electron-donating group (via
hyperconjugation), slightly increasing the electron density of the aromatic ring compared to
phenyl azide.

Physicochemical Properties Table
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Property Value / Description Note

Molecular Weight 147.18 g/mol

Physical State Pale yellow liquid
Based on homolog trends (p-

tolyl azide)

Boiling Point ~80-85 °C at 1-2 mmHg
Estimated; decomposes near

>140 °C

Density ~1.05 g/mL
Estimated based on p-tolyl

azide (1.06 g/mL)

Solubility Soluble in DCM, EtOAc, Insoluble in water

IR Spectrum ~2100–2130 Characteristic strong azide

stretch

Part 3: Synthesis & Manufacturing Protocol
Validated Synthesis Route: Diazotization-Displacement
The most robust method for synthesizing 1-Azido-4-ethylbenzene is the diazotization of 4-

ethylaniline followed by nucleophilic displacement with sodium azide.[1] This protocol avoids

the use of unstable diazonium salts in dry form.

Reagents:
Precursor: 4-Ethylaniline (1.0 equiv)[1]

Diazotization: Sodium Nitrite (

, 1.2 equiv), Hydrochloric Acid (HCl, 6M)

Displacement: Sodium Azide (

, 1.5 equiv)

Solvent: Water / Ethyl Acetate (for extraction)[4][5]

Step-by-Step Methodology:
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Acidification: In a round-bottom flask, dissolve 4-ethylaniline (10 mmol) in 6M HCl (20 mL).

Cool the solution to 0–5 °C in an ice-water bath. Vigorous stirring is required to prevent local

overheating.

Diazotization: Dropwise add a solution of

(12 mmol in 5 mL

) while maintaining the internal temperature below 5 °C. The solution will turn clear/yellowish
as the diazonium salt forms. Stir for 15 minutes.

Checkpoint: Verify excess nitrous acid using starch-iodide paper (should turn blue/black).

[1]

Azidation: Carefully add a solution of

(15 mmol in 10 mL

) dropwise.

Caution: Nitrogen gas (

) will evolve vigorously. Ensure adequate venting.

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The oil

separates from the aqueous phase.

Work-up: Extract with Ethyl Acetate (

mL). Wash the combined organics with saturated

(to remove acid) and brine. Dry over anhydrous

.[5]

Purification: Concentrate under reduced pressure (Rotavap bath < 30 °C). Purify via silica

gel flash chromatography (Hexanes/EtOAc) if necessary to yield the pale yellow liquid.

Synthesis Workflow Diagram
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Caption: Synthesis of 1-Azido-4-ethylbenzene via diazotization of 4-ethylaniline.

Part 4: Reactivity & Applications
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of 1-Azido-4-ethylbenzene is in "Click Chemistry."[1] It reacts with

terminal alkynes in the presence of Cu(I) catalysts to form 1,4-disubstituted 1,2,3-triazoles. This

reaction is bioorthogonal and high-yielding.[1]

Mechanism:

Coordination: Cu(I) coordinates with the alkyne

-system.[1]

Deprotonation: Formation of copper-acetylide.[1]

Ligand Exchange: The azide nitrogen coordinates to the copper center.

Cyclization: Formation of a metallacycle intermediate.

Protonation: Release of the triazole product and regeneration of Cu(I).

CuAAC Catalytic Cycle Diagram
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Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Other Applications
Staudinger Ligation: Reaction with phosphines (e.g., triphenylphosphine) to form aza-ylides,

which hydrolyze to amines or react with esters to form amides.

Photoaffinity Labeling: Upon UV irradiation, the azide releases

to form a reactive nitrene, which can insert into C-H or N-H bonds of nearby proteins,
permanently tagging the target.

Part 5: Safety & Handling Protocols
Stability Assessment (C/N Ratio)
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Organic azides are energetic materials. Their stability is often estimated using the Carbon-to-

Nitrogen (C/N) ratio rule.[1]

For 1-Azido-4-ethylbenzene (

):

Ratio = 8 / 3 ≈ 2.66[1]

Assessment: The ratio is < 3, which classifies this molecule as potentially unstable.

Implication: While it can be isolated, it should never be distilled to dryness or heated without

solvent. It possesses significant stored energy.

Rule of Six: It satisfies the "Rule of Six" (8 carbons > 6), suggesting it is safe to handle in

solution and small quantities (< 5g) but requires strict precautions.

Critical Safety Rules
No Distillation: Do not attempt to distill this compound. Purification should be done via

column chromatography or low-temperature crystallization.[1]

Avoid Metals: Do not use metal spatulas or needles (especially Copper or Lead) with the

neat azide, as trace hydrazoic acid can form highly explosive metal azides.

Light Protection: Store in amber vials. Azides decompose under UV light (photo-labile).[1]

Waste Disposal: Quench excess azide with a phosphine solution or specific chemical

destruction methods (e.g., reduction) before disposal. Never pour down the drain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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